![molecular formula C15H14N2OS2 B5626121 4,5,6-trimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}nicotinonitrile CAS No. 312758-26-2](/img/structure/B5626121.png)
4,5,6-trimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinonitriles and their derivatives represent a class of compounds with diverse applications in materials science and medicinal chemistry. They serve as key intermediates in the synthesis of various heterocyclic compounds and have been studied for their potential in creating new pharmacological agents and materials with novel properties.
Synthesis Analysis
The synthesis of nicotinonitrile derivatives typically involves condensation reactions, Michael addition, or cyclization processes involving different starting materials such as 2-acetylthiophene, aldehydes, and malononitrile under various conditions (Greiner‐Bechert & Otto, 1992). These reactions often yield a wide array of nicotinonitrile derivatives with diverse substituents and structural features.
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives is characterized by the presence of a pyridine ring substituted with various groups, influencing the overall molecular geometry and properties. X-ray crystallography studies reveal non-planar arrangements and dihedral angles between substituents, indicating the potential for complex intermolecular interactions and packing in the solid state (Chantrapromma et al., 2009).
Chemical Reactions and Properties
Nicotinonitrile derivatives participate in various chemical reactions, including further cyclization to form heterocycles, reactions with amines to form amidines, and interactions with nitrile oxides. These reactions expand the utility of nicotinonitrile derivatives in synthesizing a broad range of chemical entities with potential applications in drug development and materials science (Dalziel et al., 2018).
Physical Properties Analysis
The physical properties of nicotinonitrile derivatives, such as solubility, melting points, and crystal packing, are influenced by the nature and position of substituents on the pyridine ring. Studies involving single-crystal X-ray diffraction techniques provide valuable information on the three-dimensional structures, molecular shapes, and nature of short contacts, which are crucial for understanding the material's properties (Ahipa et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of nicotinonitrile derivatives are significantly affected by their molecular structure. The presence of electron-withdrawing or donating substituents can alter the reactivity towards nucleophiles and electrophiles, making these compounds versatile intermediates in organic synthesis (Gouda et al., 2016).
properties
IUPAC Name |
4,5,6-trimethyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-9-10(2)12(7-16)15(17-11(9)3)20-8-13(18)14-5-4-6-19-14/h4-6H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJZUILBUSXHGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC(=O)C2=CC=CS2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901147696 |
Source
|
Record name | 4,5,6-Trimethyl-2-[[2-oxo-2-(2-thienyl)ethyl]thio]-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901147696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
312758-26-2 |
Source
|
Record name | 4,5,6-Trimethyl-2-[[2-oxo-2-(2-thienyl)ethyl]thio]-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312758-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6-Trimethyl-2-[[2-oxo-2-(2-thienyl)ethyl]thio]-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901147696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.